YMU1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de YMU1 implica la reacción de 4,6-dimetil-3-oxoisotiazolo[5,4-b]piridina con 4-(2-bromoacetil)piperazina-1-carboxilato de etilo. La reacción se suele llevar a cabo en un disolvente orgánico como el dimetilsulfóxido (DMSO) en condiciones de reflujo. El producto se purifica entonces mediante cromatografía en columna para obtener this compound con alta pureza .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el proceso de síntesis puede ampliarse utilizando técnicas estándar de síntesis orgánica. Los pasos clave incluyen la preparación de intermediarios y su posterior acoplamiento en condiciones controladas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

YMU1 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de piperazina y la porción de isotiazolo[5,4-b]piridina. Estas reacciones pueden ser catalizadas por diversos reactivos en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: this compound puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila pueden realizarse utilizando nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen.

Aplicaciones Científicas De Investigación

YMU1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: this compound se utiliza como un inhibidor selectivo en estudios que involucran la timidilato kinasa, proporcionando información sobre la cinética enzimática y los mecanismos de inhibición.

Biología: En la investigación biológica, this compound se emplea para estudiar la proliferación celular y la apoptosis, especialmente en líneas celulares cancerosas.

Medicina: La capacidad de this compound para sensibilizar las células tumorales a la doxorrubicina lo convierte en una herramienta valiosa en la investigación del cáncer, lo que podría conducir al desarrollo de estrategias quimioterapéuticas más efectivas.

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos fármacos que se dirigen a la timidilato kinasa y vías relacionadas.

Mecanismo De Acción

YMU1 ejerce sus efectos inhibiendo la timidilato kinasa humana (hTMPK), una enzima involucrada en la síntesis de trifosfato de desoxitimidina (dTTP), un nucleótido esencial para la replicación y reparación del ADN . Al bloquear la interacción de los iones magnesio con los residuos de aspartato en el dominio catalítico de la hTMPK, this compound reduce los niveles de dTTP en las células, lo que lleva a una mayor sensibilidad a los agentes dañinos para el ADN como la doxorrubicina .

Comparación Con Compuestos Similares

YMU1 es único en su inhibición selectiva de la hTMPK sin afectar a la timidina kinasa 1 (TK1). Los compuestos similares incluyen:

Análogos de la timidina: Compuestos como la 5-fluoro-2’-desoxiuridina, que inhiben la timidilato sintasa, otra enzima en la vía del timidilato.

This compound destaca por su alta selectividad y naturaleza no tóxica, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo terapéutico.

Actividad Biológica

YMU1, a small molecule inhibitor of thymidylate kinase (TMPK), has garnered attention in cancer research for its potential therapeutic applications. This compound primarily functions by inhibiting TMPK, an enzyme critical for DNA synthesis and repair, thus impacting cellular proliferation and sensitivity to chemotherapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and implications for future therapies.

This compound acts by binding to the active site of TMPK, inhibiting its activity and thereby reducing the levels of deoxythymidine triphosphate (dTTP), a nucleotide essential for DNA synthesis. The inhibition of TMPK leads to a decrease in dTTP, which can result in increased sensitivity to DNA-damaging agents like doxorubicin.

Key Findings:

- Binding Affinity : this compound has an IC50 value of approximately 610 nM for TMPK, indicating its potency as an inhibitor .

- Effect on dTTP Levels : Treatment with this compound has been shown to reduce dTTP levels by 30-40% in certain cancer cell lines without affecting other nucleotide triphosphates .

- Impact on Cell Viability : In combination with doxorubicin, this compound significantly enhances cytotoxicity in various tumor cell lines, suggesting a synergistic effect that could be leveraged in therapeutic settings .

Efficacy in Cancer Models

This compound has been evaluated in several preclinical studies, demonstrating its potential as an adjunct therapy in cancer treatment.

Case Study: Uveal Melanoma

In a recent study focusing on uveal melanoma cells, this compound was tested alongside pamiparib, a PARP inhibitor. The combination treatment resulted in a marked reduction in cell viability and altered cell morphology, indicating effective cytotoxicity. Specifically:

- Cell Viability : The lowest cell counts were observed with 15 µM this compound combined with pamiparib .

- Morphological Changes : Treated cells exhibited rounded shapes, indicative of apoptosis or necrosis .

Table 1: Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Combination Treatment | Effect on Viability |

|---|---|---|---|

| HCT-116 (p53 -/-) | 0.61 | This compound + Doxorubicin | Significant reduction |

| MP41 | 15 | This compound + Pamiparib | Lowest cell count |

| CML Cells | 0.8 | This compound + JMF4073 | Increased sensitivity |

Research Findings

Recent studies have elucidated the structural basis for this compound's inhibitory action on TMPK through molecular docking and dynamics simulations. These studies reveal that this compound stabilizes the open conformation of TMPK, preventing ATP binding and subsequent phosphorylation reactions critical for nucleotide synthesis .

Summary of Research Findings:

- Structural Insights : Molecular dynamics simulations indicate that this compound binds preferentially at the catalytic site of TMPK .

- Increased Sensitivity to Chemotherapy : In chronic myeloid leukemia (CML) models, this compound enhanced sensitivity to doxorubicin by inducing DNA repair toxicity .

- Inhibition Profile : While effective against TMPK, this compound does not significantly inhibit thymidine kinase 1 (TK1), suggesting a targeted mechanism that minimizes off-target effects .

Propiedades

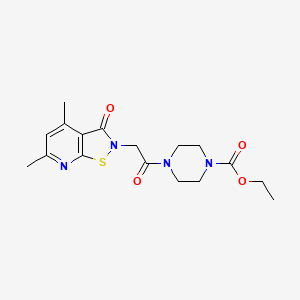

IUPAC Name |

ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFNNVFZFVKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.